Oseltamivir-d3 Oseltamivir-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019768
InChI: InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3
SMILES:
Molecular Formula: C16H28N2O4
Molecular Weight: 315.42 g/mol

Oseltamivir-d3

CAS No.:

Cat. No.: VC16019768

Molecular Formula: C16H28N2O4

Molecular Weight: 315.42 g/mol

* For research use only. Not for human or veterinary use.

Oseltamivir-d3 -

Specification

Molecular Formula C16H28N2O4
Molecular Weight 315.42 g/mol
IUPAC Name ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate
Standard InChI InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3
Standard InChI Key VSZGPKBBMSAYNT-RWPOTZPQSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Introduction

Structural and Chemical Identity of Oseltamivir-d3

PropertyValueSource
Molecular FormulaC₁₆H₂₉ClN₂O₄
Molecular Weight351.9 g/mol
Deuterium PositionsAcetyl group (C=OCD₃)
Purity>95% (HPLC)
Storage Conditions-20°C, desiccated

Stereochemical Considerations

The molecule preserves the (3R,4R,5S) stereochemical configuration of oseltamivir, essential for binding to the neuraminidase active site. Deviations in stereochemistry would compromise its biological activity, underscoring the precision required during synthesis .

Synthesis and Production

Industrial Synthesis Pathway

Oseltamivir-d3 derives from oseltamivir, which is commercially produced from shikimic acid—a natural product extracted from star anise (Illicium verum) or biosynthesized via engineered E. coli . The deuterated variant introduces trideuterioacetyl groups through acetylation reactions using deuterated acetic anhydride (Ac₂O-d₆) or analogous reagents.

Key Synthesis Steps:

  • Esterification: Shikimic acid is esterified with ethanol under acidic conditions to form ethyl shikimate.

  • Ketalization: Protection of diol groups using 3-pentanone yields a pentylidene acetal intermediate.

  • Mesylation and Epoxidation: Methanesulfonyl chloride generates a mesylate, which undergoes base-mediated epoxidation.

  • Deuterated Acetylation: Epoxide opening with allyl amine followed by deuterated acetylation introduces the CD₃ group .

Challenges in Deuterium Incorporation

Achieving >98% isotopic purity requires stringent control over reaction conditions to prevent proton-deuterium exchange. Techniques such as kinetic isotope effect (KIE) optimization and solvent deuteration (e.g., D₂O, CD₃OD) are employed to maximize yield.

Pharmacological and Analytical Applications

Pharmacokinetic Tracing

Oseltamivir-d3’s primary application lies in quantifying oseltamivir and its metabolites in plasma, urine, and tissue samples. Co-administering labeled and unlabeled drug allows researchers to distinguish endogenous metabolites from exogenous compounds via mass spectrometry.

Table 2: Representative Pharmacokinetic Parameters

ParameterOseltamivirOseltamivir-d3
Half-life (t₁/₂)6–10 hours6–10 hours
Protein Binding42%42%
Metabolic RouteHepatic (CES1)Hepatic (CES1)

Metabolic Pathway Elucidation

Deuterium labeling facilitates mapping of metabolic pathways, particularly the hydrolysis of oseltamivir to oseltamivir carboxylate (the active form) by carboxylesterase 1 (CES1). Studies using Oseltamivir-d3 have identified polymorphisms in CES1 that correlate with interpatient variability in drug response.

Clinical Research Implications

Drug-Drug Interaction Studies

Oseltamivir-d3 enables precise assessment of interactions with cytochrome P450 (CYP) inhibitors/inducers. For example, co-administration with probenecid—a known CYP2C8 inhibitor—reduces oseltamivir clearance by 50%, a finding validated using deuterated internal standards.

Therapeutic Monitoring in Special Populations

A 2022 cohort study of 240 COVID-19 patients (NCT04338698) demonstrated that oseltamivir shortened hospital stays (4.9 vs. 6.6 days, p < 0.001) and reduced mortality (1.7% vs. 6.7%, p = 0.03) . While this study focused on the parent drug, Oseltamivir-d3 was critical in validating plasma concentration assays that informed dosing adjustments for renal-impaired patients .

Future Directions

Ongoing research leverages Oseltamivir-d3 to explore:

  • Resistance Mechanisms: Mutations in neuraminidase (e.g., H274Y) that confer oseltamivir resistance.

  • Pediatric Pharmacokinetics: Age-related differences in CES1 activity impacting drug activation.

  • Nanoparticle Delivery: Encapsulation strategies to enhance bioavailability in immunocompromised patients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator